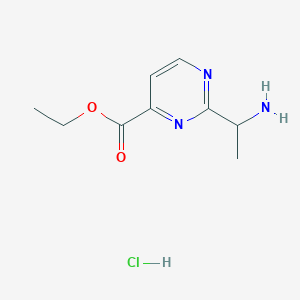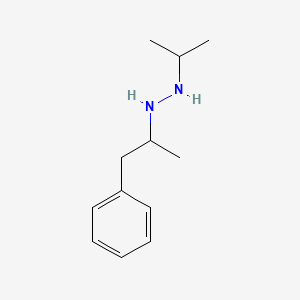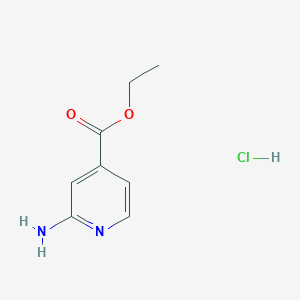
Cobalt--molybdenum (1/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt–molybdenum (1/4) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/4) can be synthesized through various methods. One common approach involves the use of cobalt and molybdenum salts in a hydrothermal reaction. For example, cobalt nitrate and ammonium molybdate can be mixed in a specific ratio and subjected to hydrothermal conditions to form the desired compound . Another method involves the use of a solid-state reaction, where cobalt oxide and molybdenum oxide are mixed and heated at high temperatures to form the compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/4) is often produced using large-scale hydrothermal or solid-state reactions. These methods are optimized for high yield and purity. The hydrothermal method involves the use of autoclaves to maintain high pressure and temperature, while the solid-state method requires precise control of temperature and reaction time to ensure the formation of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cobalt–molybdenum (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of cobalt and molybdenum, which can act as catalysts or reactants in different chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/4) include hydrogen, oxygen, and various organic compounds. For example, in oxidation reactions, oxygen or air can be used as the oxidizing agent, while in reduction reactions, hydrogen or other reducing agents are employed .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/4) depend on the specific reaction conditions and reagents used. For instance, in oxidation reactions, the compound can form oxides of cobalt and molybdenum, while in reduction reactions, it can produce metallic cobalt and molybdenum .
Scientific Research Applications
Cobalt–molybdenum (1/4) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In medicine, cobalt–molybdenum (1/4) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
Mechanism of Action
The mechanism of action of cobalt–molybdenum (1/4) involves its ability to facilitate electron transfer and catalyze chemical reactions. The compound’s catalytic activity is attributed to the presence of both cobalt and molybdenum, which can interact with reactants and lower the activation energy of various chemical processes . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cobalt–molybdenum (1/4) can be compared with other similar compounds, such as cobalt–molybdenum (1/2) and cobalt–molybdenum (1/3). These compounds share similar properties but differ in their cobalt-to-molybdenum ratios, which can affect their catalytic activity and stability . For example, cobalt–molybdenum (1/2) may exhibit higher catalytic activity in certain reactions due to the higher cobalt content, while cobalt–molybdenum (1/3) may offer better stability under specific conditions .
Properties
CAS No. |
922735-42-0 |
|---|---|
Molecular Formula |
CoMo4 |
Molecular Weight |
442.7 g/mol |
IUPAC Name |
cobalt;molybdenum |
InChI |
InChI=1S/Co.4Mo |
InChI Key |
PLWXAPPDZMKLJS-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Mo].[Mo].[Mo].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-{1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)acetamide](/img/structure/B14170384.png)





![tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14170446.png)


![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)


